molecular formula C10H12N4O4 B11761964 N-[(Z)-butylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline

N-[(Z)-butylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline

Cat. No.: B11761964
M. Wt: 255.25 g/mol
InChI Key: IKGRHEWIFBFXPP-HAXLZVSGSA-N
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Description

N-[(Z)-butylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline is a complex organic compound characterized by its unique structure, which includes deuterium atoms and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-butylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline typically involves multiple steps. One common method includes the reaction of 2,3,5-trideuterio-4,6-dinitroaniline with butylideneamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary, but common choices include toluene or dichloromethane at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can improve yield and purity. The use of automated systems can also reduce the risk of human error and increase efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-butylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The deuterium atoms can be replaced with hydrogen or other substituents under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often used.

    Substitution: Conditions for substitution reactions can vary, but may include the use of strong acids or bases to facilitate the exchange of deuterium atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines, while oxidation can produce nitroso or nitrate compounds.

Scientific Research Applications

N-[(Z)-butylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-[(Z)-butylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline exerts its effects involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the deuterium atoms can affect the compound’s stability and reactivity. These interactions can influence various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(Z)-butylideneamino]-2,3,5-trideuterio-4,6-dinitrobenzene
  • N-[(Z)-butylideneamino]-2,3,5-trideuterio-4,6-dinitrotoluene

Uniqueness

N-[(Z)-butylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline is unique due to the presence of deuterium atoms, which can significantly alter its chemical and physical properties compared to its non-deuterated analogs. This makes it particularly valuable in research applications where isotopic labeling is important.

Properties

Molecular Formula

C10H12N4O4

Molecular Weight

255.25 g/mol

IUPAC Name

N-[(Z)-butylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline

InChI

InChI=1S/C10H12N4O4/c1-2-3-6-11-12-9-5-4-8(13(15)16)7-10(9)14(17)18/h4-7,12H,2-3H2,1H3/b11-6-/i4D,5D,7D

InChI Key

IKGRHEWIFBFXPP-HAXLZVSGSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N/N=C\CCC)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H]

Canonical SMILES

CCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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